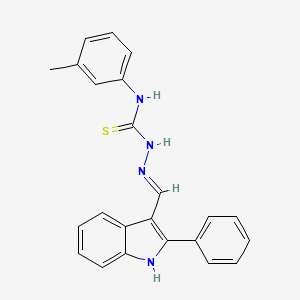
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an indole ring, a phenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide typically involves the condensation of 2-phenylindole-3-carbaldehyde with N-(m-tolyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazinecarbothioamide derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide
- 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(p-tolyl)hydrazinecarbothioamide
- 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(o-tolyl)hydrazinecarbothioamide
Uniqueness
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s properties compared to its analogs, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C23H20N4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-(2-phenyl-1H-indol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C23H20N4S/c1-16-8-7-11-18(14-16)25-23(28)27-24-15-20-19-12-5-6-13-21(19)26-22(20)17-9-3-2-4-10-17/h2-15,26H,1H3,(H2,25,27,28)/b24-15+ |
InChI Key |
JGCPCXVALBEGDE-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
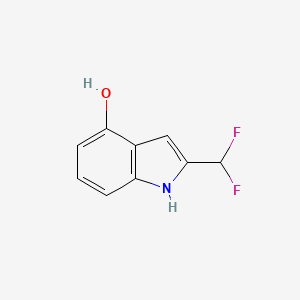

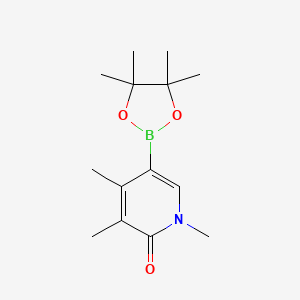
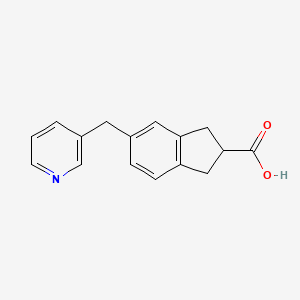
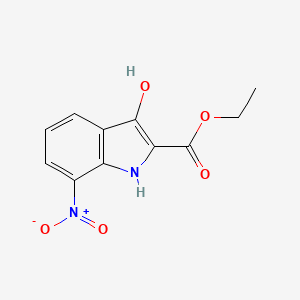

![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)

![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
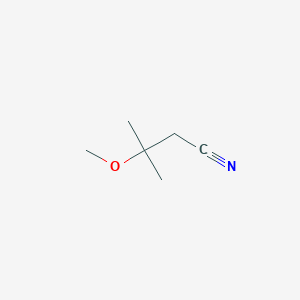
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
